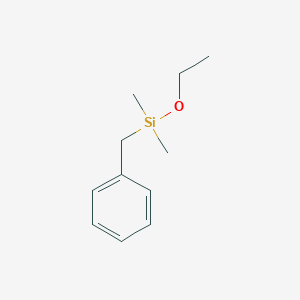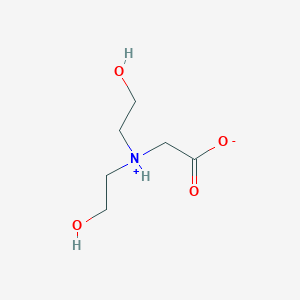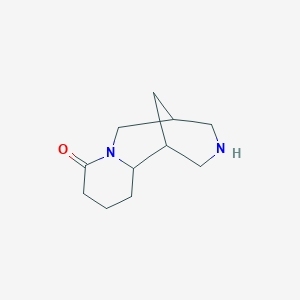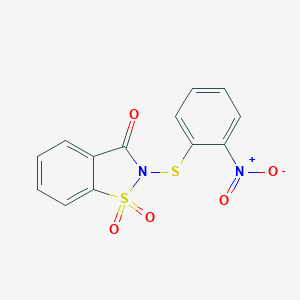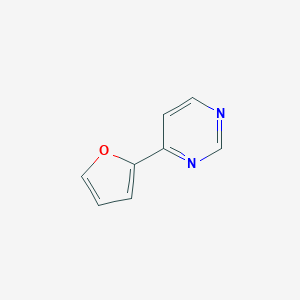
4-(Furan-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Furan-2-yl)pyrimidine is a heterocyclic organic compound with the molecular formula C8H6N2O. It is also known as 2-furylpyrimidine and has a furan ring attached to a pyrimidine ring. This compound has attracted significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 4-(Furan-2-yl)pyrimidine varies depending on its application. In the pharmaceutical industry, it has been found to inhibit various enzymes and signaling pathways involved in cancer cell growth and inflammation. In the agrochemical industry, it has been found to inhibit the growth of pests and weeds by disrupting their metabolic pathways. In the materials science field, it has been found to exhibit semiconducting and luminescent properties.
Effets Biochimiques Et Physiologiques
4-(Furan-2-yl)pyrimidine has been found to exhibit various biochemical and physiological effects depending on its application. In the pharmaceutical industry, it has been found to induce apoptosis (cell death) in cancer cells and reduce inflammation in animal models. In the agrochemical industry, it has been found to inhibit the growth of pests and weeds by disrupting their metabolic pathways. In the materials science field, it has been found to exhibit semiconducting and luminescent properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(Furan-2-yl)pyrimidine in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to exhibit different biochemical and physiological effects depending on its application. However, some limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 4-(Furan-2-yl)pyrimidine. In the pharmaceutical industry, further research is needed to fully understand its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. In the agrochemical industry, further research is needed to optimize its effectiveness as a pesticide and herbicide. In the materials science field, further research is needed to develop new applications for its semiconducting and luminescent properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
Several methods have been developed for the synthesis of 4-(Furan-2-yl)pyrimidine. One of the most commonly used methods involves the reaction of 2-chloro-4-nitropyrimidine with furan in the presence of a base, such as potassium carbonate or sodium hydride. Another method involves the reaction of 2-aminopyrimidine with furfural in the presence of a catalyst, such as sulfuric acid or trifluoroacetic acid.
Applications De Recherche Scientifique
4-(Furan-2-yl)pyrimidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In the agrochemical industry, it has been studied as a potential pesticide and herbicide. In the materials science field, it has been investigated for its potential use in organic electronics and optoelectronics.
Propriétés
Numéro CAS |
17749-82-5 |
|---|---|
Nom du produit |
4-(Furan-2-yl)pyrimidine |
Formule moléculaire |
C8H6N2O |
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
4-(furan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H6N2O/c1-2-8(11-5-1)7-3-4-9-6-10-7/h1-6H |
Clé InChI |
JJVYEIIAFBXFEX-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NC=NC=C2 |
SMILES canonique |
C1=COC(=C1)C2=NC=NC=C2 |
Synonymes |
Pyrimidine, 4-(2-furanyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



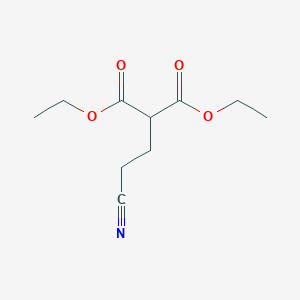
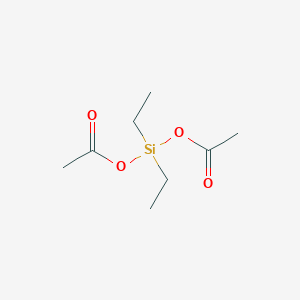
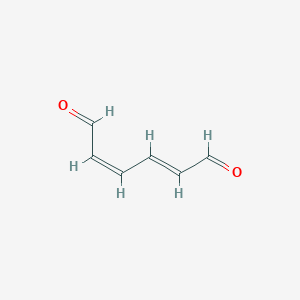
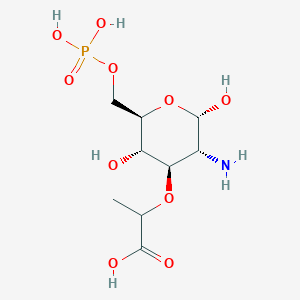
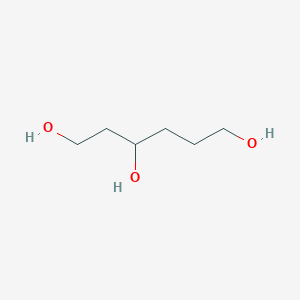
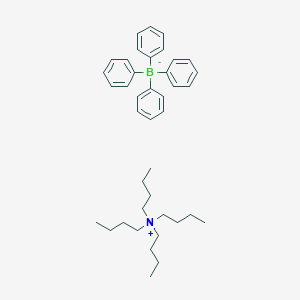
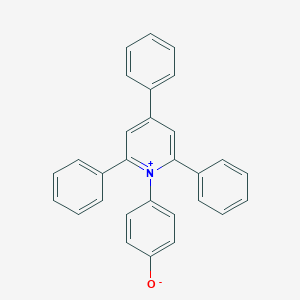
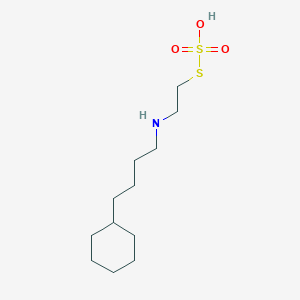
![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)
![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)
